![molecular formula C20H24N2OS B14960392 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone](/img/structure/B14960392.png)
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Vorbereitungsmethoden
The synthesis of 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Another method involves the Ugi reaction, which is a multicomponent reaction that allows for the formation of complex molecules in a single step .
Analyse Chemischer Reaktionen
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
For example, it has been investigated for its ability to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes . Additionally, it has shown promise in the treatment of certain types of cancer, as it can enhance the efficacy of chemotherapy by sensitizing cancer cells to treatment .
Wirkmechanismus
The mechanism of action of 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its inhibition of poly (ADP-ribose) polymerase (PARP) leads to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death . The compound’s ability to modulate these molecular pathways makes it a valuable candidate for further research and development.
Vergleich Mit ähnlichen Verbindungen
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone can be compared to other piperazine derivatives, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles . While both compounds share a piperazine core, their unique substituents confer different biological activities and pharmacokinetic properties. The presence of the phenylsulfanyl group in this compound distinguishes it from other derivatives and contributes to its specific interactions with molecular targets .
Eigenschaften
Molekularformel |
C20H24N2OS |
---|---|
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-phenylsulfanylethanone |
InChI |
InChI=1S/C20H24N2OS/c1-16-7-6-10-19(17(16)2)21-11-13-22(14-12-21)20(23)15-24-18-8-4-3-5-9-18/h3-10H,11-15H2,1-2H3 |
InChI-Schlüssel |
BMBAZZZRGPQIJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CSC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.